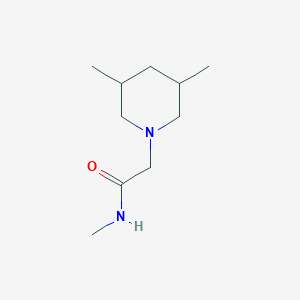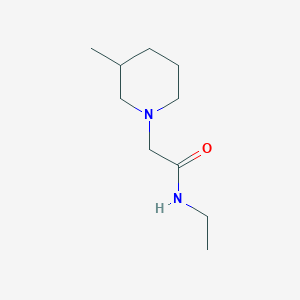
1,2-Bis(4-methylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-methylpiperidin-1-yl)ethanone, also known as MPDPV, is a synthetic stimulant drug that belongs to the cathinone class. It is a highly potent and addictive drug that has been abused for recreational purposes. However, MPDPV also has a significant role in scientific research.
作用機序
1,2-Bis(4-methylpiperidin-1-yl)ethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their extracellular concentration. This results in an increase in the activity of the neurons that release these neurotransmitters, leading to a stimulant effect.
Biochemical and Physiological Effects:
1,2-Bis(4-methylpiperidin-1-yl)ethanone has been found to have both acute and chronic effects on the central nervous system. Acutely, it leads to an increase in locomotor activity, hyperthermia, and anorexia. Chronically, it has been found to lead to neurotoxicity and changes in the structure and function of the brain.
実験室実験の利点と制限
1,2-Bis(4-methylpiperidin-1-yl)ethanone has several advantages for lab experiments. It is a highly potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin. This makes it a valuable tool for studying the neurochemical mechanisms of addiction and drug abuse. However, 1,2-Bis(4-methylpiperidin-1-yl)ethanone also has several limitations. It is highly addictive and has a high potential for abuse. It also has neurotoxic effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1,2-Bis(4-methylpiperidin-1-yl)ethanone. One area of research is the development of new drugs that target the dopamine transporter. Another area of research is the study of the long-term effects of 1,2-Bis(4-methylpiperidin-1-yl)ethanone on the brain and behavior. Additionally, there is a need for more research on the potential therapeutic uses of 1,2-Bis(4-methylpiperidin-1-yl)ethanone and related compounds. Overall, 1,2-Bis(4-methylpiperidin-1-yl)ethanone has the potential to be a valuable tool for understanding the neurochemical mechanisms of addiction and drug abuse, but its use must be carefully controlled and monitored.
合成法
1,2-Bis(4-methylpiperidin-1-yl)ethanone is synthesized by reacting 4-methylpiperidine with 1,2-dibromoethane in the presence of a base such as sodium hydroxide. The reaction results in the formation of 1,2-bis(4-methylpiperidin-1-yl)ethanone, which is then purified using chromatography techniques.
科学的研究の応用
1,2-Bis(4-methylpiperidin-1-yl)ethanone has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the dopamine transporter, which leads to an increase in dopamine release in the brain. This makes 1,2-Bis(4-methylpiperidin-1-yl)ethanone a valuable tool for studying the neurochemical mechanisms of addiction and drug abuse.
特性
IUPAC Name |
1,2-bis(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-12-3-7-15(8-4-12)11-14(17)16-9-5-13(2)6-10-16/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUCMXZXFDZZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)
![2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7566148.png)

![2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone](/img/structure/B7566160.png)
![2-methyl-3-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]quinoxaline](/img/structure/B7566165.png)

![N-[1-(4-bromophenyl)propyl]methanesulfonamide](/img/structure/B7566172.png)
![N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7566178.png)

![N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7566184.png)

![3-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]-4-pyrrolidin-1-ylbenzamide](/img/structure/B7566204.png)
![1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7566208.png)
![1-[3-(2,3-dihydroindole-1-carbonyl)phenyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]urea](/img/structure/B7566216.png)